methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C13H14ClN3O4 and its molecular weight is 311.72. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties
- This compound exhibits valuable pharmacological properties, particularly showing anti-convulsive activity. It is potentially useful for the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981).
Synthesis and Purity
- Methyl 1H-1,2,4-triazole-3-carboxylate, a related compound, has been synthesized with an overall yield of 32% and a purity of 98% (Xue Feng, 2005).
Structural Analysis and Properties
- The compound (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate was synthesized, and its molecular characterization was carried out by infrared spectroscopy and mass spectrometry. X-ray powder diffraction study determined its crystallization in an orthorhombic system (Güiza et al., 2020).
Corrosion Inhibition
- Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate demonstrated inhibition efficiency on AA6061 Aluminium alloy in hydrochloric acid, suggesting potential applications in corrosion inhibition (Raviprabha & Bhat, 2021).
Antimicrobial Activities
- Novel 1,2,4-triazole derivatives, including 5-(3-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, have been synthesized and screened for antibacterial activity against various bacterial strains (Plech et al., 2011).
Future Directions
Properties
IUPAC Name |
methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4/c1-21-13(20)12-10(7-18)17(16-15-12)6-11(19)8-2-4-9(14)5-3-8/h2-5,11,18-19H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUKJJFCURDNFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC(C2=CC=C(C=C2)Cl)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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